

# TRIA-662: A Comprehensive Technical Review of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (Vitamin B3) with demonstrated anti-thrombotic and anti-inflammatory properties. This document provides an in-depth technical guide on the safety and toxicity profile of TRIA-662, drawing from available preclinical data. The information presented herein is intended to support further research and development of TRIA-662 as a potential therapeutic agent. This review summarizes key findings from pivotal toxicity studies, outlines probable experimental methodologies based on established guidelines, and illustrates the compound's primary signaling pathways.

## **Toxicological Profile**

The safety of **TRIA-662** has been evaluated in subchronic toxicity studies. The key findings from a 91-day oral toxicity study in rats provide the primary basis for its toxicological assessment.

## **Subchronic Oral Toxicity in Rats**

A 91-day oral toxicity study in rats was conducted to evaluate the safety profile of **TRIA-662**. The European Food Safety Authority (EFSA) panel reviewed this study and identified a reference point for risk assessment.[1]



#### **Key Findings:**

- Epithelium Degeneration of the Non-Glandular Stomach: At all dose levels tested, degeneration of the epithelium in the non-glandular region of the stomach was observed. However, this finding is considered to have low toxicological relevance to humans as the human stomach lacks a non-glandular equivalent.[1][2]
- Changes in Urine pH: At higher doses of 500 and 1,000 mg/kg body weight (bw), changes in urine pH were noted.[1][2]
- Reference Point: Due to the observed changes in urine pH at higher doses, the EFSA panel
  established a reference point of 250 mg/kg bw/day for TRIA-662 in this rat study, as the
  adversity of this finding could not be entirely ruled out.

Table 1: Summary of Key Findings from the 91-Day Oral Toxicity Study of TRIA-662 in Rats

| Finding                                           | Dose Levels with<br>Observation | Toxicological<br>Relevance to<br>Humans | Reference Point<br>(NOAEL/Reference<br>Dose) |
|---------------------------------------------------|---------------------------------|-----------------------------------------|----------------------------------------------|
| Epithelium  Degeneration (Non- glandular stomach) | All dose levels                 | Low                                     | Not established                              |
| Changes in Urine pH                               | 500 and 1,000 mg/kg<br>bw       | Uncertain                               | 250 mg/kg bw/day                             |

## **Experimental Protocols**

While the complete proprietary experimental protocols for the pivotal **TRIA-662** toxicity studies are not publicly available, the methodologies likely followed standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

## Probable Methodology for the 91-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)



This section outlines a probable experimental design for a 91-day repeated dose oral toxicity study, consistent with international standards.

Objective: To characterize the toxic effects of **TRIA-662** following 90 days of daily oral administration in a rodent species.

#### Test System:

- Species: Rat (e.g., Sprague-Dawley or Wistar strain)
- Sex: Both male and female animals
- Number of Animals: At least 10 animals per sex per group

#### Administration of the Test Substance:

- Route: Oral (gavage, in feed, or in drinking water)
- Dose Levels: A control group and at least three dose levels of TRIA-662.
- · Duration: Daily for 90 days.

#### Observations:

- Clinical Signs: Daily observations for signs of toxicity.
- Body Weight and Food/Water Consumption: Measured weekly.
- Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of key parameters.
- Urinalysis: Urine samples collected at termination.
- Gross Necropsy: Macroscopic examination of all animals at the end of the study.
- Histopathology: Microscopic examination of organs and tissues.

#### Workflow Diagram:





Click to download full resolution via product page

Caption: Probable workflow for a 91-day oral toxicity study of TRIA-662 in rats.

## **Signaling Pathways**



**TRIA-662** exerts its biological effects through modulation of key signaling pathways involved in vascular homeostasis and inflammation.

## Prostacyclin (PGI<sub>2</sub>) Signaling Pathway

**TRIA-662** is an endogenous activator of prostacyclin (PGI<sub>2</sub>) synthesis. This pathway is central to its anti-thrombotic and anti-inflammatory actions.





Click to download full resolution via product page

Caption: TRIA-662 activates the COX-2 enzyme, leading to increased PGI2 production.

## **Nitric Oxide (NO) Signaling Pathway**



**TRIA-662** enhances the bioavailability of nitric oxide (NO) and modulates the activity of endothelial nitric oxide synthase (eNOS), contributing to its vasoprotective effects.



Click to download full resolution via product page

Caption: TRIA-662 regulates eNOS activity, enhancing NO bioavailability.



### Conclusion

Based on the available data, **TRIA-662** demonstrates a favorable preclinical safety profile. The primary finding in a 91-day rat oral toxicity study was epithelium degeneration in the non-glandular stomach, which is of low toxicological concern for humans. Changes in urine pH at high doses led to the establishment of a conservative reference point. The known mechanisms of action, involving the prostacyclin and nitric oxide pathways, provide a strong rationale for its therapeutic potential in cardiovascular and inflammatory conditions. Further investigation, including well-designed clinical trials, is warranted to fully elucidate the safety and efficacy of **TRIA-662** in human populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. iccffeed.org [iccffeed.org]
- To cite this document: BenchChem. [TRIA-662: A Comprehensive Technical Review of its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211872#tria-662-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com